molecular formula C30H25BrN2O8S B394633 3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B394633
M. Wt: 653.5g/mol
InChI Key: ZOYFQDSRAOSRQI-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps. One of the key steps includes the formation of the thiazolo[3,2-a]pyrimidine core, which is achieved through the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with thioamides under specific conditions . The reaction conditions typically involve the use of a base and an organic solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C30H25BrN2O8S

Molecular Weight

653.5g/mol

IUPAC Name

3-[5-[(Z)-[5-(2-bromo-4,5-dimethoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C30H25BrN2O8S/c1-5-40-29(37)25-15(2)32-30-33(26(25)19-13-22(38-3)23(39-4)14-20(19)31)27(34)24(42-30)12-18-9-10-21(41-18)16-7-6-8-17(11-16)28(35)36/h6-14,26H,5H2,1-4H3,(H,35,36)/b24-12-

InChI Key

ZOYFQDSRAOSRQI-MSXFZWOLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.